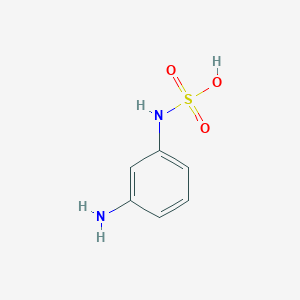

(3-Aminophenyl)sulfamic acid

Description

(3-Aminophenyl)sulfamic acid, with the systematic name (3-{[3-(3-SULFOAMINO-PHENYL)-PROPIONYLAMINO]-METHYL}-PHENYL)-SULFAMIC ACID, is a sulfamic acid derivative featuring an aminophenyl substituent. Its molecular formula is C₁₆H₁₉N₃O₇S₂, and it exhibits a complex structure combining sulfonic and aromatic amine functionalities . The aminophenyl group introduces unique electronic and steric effects, distinguishing it from simpler sulfamic acid derivatives. This compound’s properties, such as acidity, solubility, and reactivity, are influenced by the electron-donating amino group, which may enhance its suitability for applications in catalysis, pharmaceuticals, or material science.

Properties

CAS No. |

63711-66-0 |

|---|---|

Molecular Formula |

C6H8N2O3S |

Molecular Weight |

188.21 g/mol |

IUPAC Name |

(3-aminophenyl)sulfamic acid |

InChI |

InChI=1S/C6H8N2O3S/c7-5-2-1-3-6(4-5)8-12(9,10)11/h1-4,8H,7H2,(H,9,10,11) |

InChI Key |

AOAFCVUHFDHAMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenyl)sulfamic acid typically involves the reaction of 3-nitroaniline with sulfamic acid under specific conditions. The process includes the reduction of the nitro group to an amino group, followed by the introduction of the sulfamic acid moiety. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-Aminophenyl)sulfamic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(3-Aminophenyl)sulfamic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Aminophenyl)sulfamic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cell proliferation and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Sulfamic Acid Derivatives

To contextualize (3-Aminophenyl)sulfamic acid, we compare it with five structurally or functionally related compounds:

Structural and Functional Analysis

Acidity: Sulfamic acid itself is highly acidic (pKa ~1.0) due to its strong Brønsted acid character . Derivatives like methyl sulfamate exhibit reduced acidity (pKa ~2.5) due to esterification, while 3-(Trifluoromethyl)benzenesulfonamide is more acidic (pKa ~0.8) owing to the electron-withdrawing CF₃ group . this compound has a pKa of ~1.8, balancing the electron-donating amino group (which reduces acidity) and the sulfonic acid group (which enhances it) .

Reactivity: Sulfamic acid’s dual Brønsted-Lewis acid sites enable synergistic catalysis in carbohydrate conversion (e.g., glucose to 5-HMF) . The aminophenyl derivative may retain catalytic activity but with altered selectivity due to steric effects. In contrast, the sulfamic acid-urea complex facilitates controlled sulfation in starch modification, avoiding excessive hydrolysis .

Pharmacological Potential: Sulfamic acid derivatives like this compound are polar (NSEI ~0.5) but efficient in binding biological targets, as seen in HIV-1 protease inhibitor studies . The aminophenyl group may improve binding via π-π interactions or hydrogen bonding compared to non-aromatic derivatives.

Industrial and Environmental Performance

- Descaling Efficiency: Sulfamic acid outperforms citric acid (pH 2.0 vs. 2.2) due to stronger acidity and non-corrosive properties . Derivatives like this compound are less studied in this context but may offer tailored reactivity for niche applications.

- Environmental Safety : Sulfamic acid generates fewer toxic fumes than HCl, making it preferable for enclosed systems . Derivatives must balance efficacy with environmental impact; for example, methyl sulfamate’s ester group may reduce biodegradability .

Research Findings and Gaps

Catalytic Applications: Sulfamic acid’s dual active sites are critical for converting glucosamine to levulinic acid .

Pharmacological Studies: Ligand efficiency indices suggest sulfamic acid derivatives with aromatic groups (e.g., aminophenyl) may optimize binding efficiency in drug design . Further studies are needed to validate this hypothesis.

Material Science: The sulfamic acid-urea complex is optimized for starch sulfation via software-driven process control (e.g., Statgraphics Centurion XVI) . Similar computational approaches could refine synthesis protocols for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.